N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide
Description
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of extensive research.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-6-17-8-11(16)13-7-9-4-3-5-10-12(9)15-18-14-10/h3-5H,2,6-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVUZYPWSFBREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCC1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide typically involves the reaction of 2,1,3-benzothiadiazole with propoxyacetamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzothiadiazole derivative is reacted with a suitable propoxyacetamide precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzothiadiazole derivatives with varying functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is utilized in the design of advanced materials with specific optical and electronic properties, such as sensors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-ylmethyl)thiane-3-carboxamide
- N-(5-chloro-2,1,3-benzothiadiazole-4-yl)thiourea
- Indigo-benzimidazole derivatives
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide stands out due to its unique combination of a benzothiadiazole core with a propoxyacetamide moiety. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry. Compared to similar compounds, it may offer better solubility, stability, and bioavailability, enhancing its potential for various scientific and industrial uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
